Bienvenue dans la boutique en ligne BenchChem!

2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

The compound 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole (CAS 2415465-13-1) is a synthetic small-molecule building block that fuses an imidazo[1,2-b]pyridazine heterocycle with a 2,3-dihydro-1H-isoindole moiety via a carbonyl linker. The imidazo[1,2-b]pyridazine core is established in medicinal chemistry as a versatile kinase-inhibitor scaffold, with reported activity against targets such as DYRK1A, CLK1, Mps1 (TTK), and BTK.

Molecular Formula C15H12N4O
Molecular Weight 264.288
CAS No. 2415465-13-1
Cat. No. B2500965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole
CAS2415465-13-1
Molecular FormulaC15H12N4O
Molecular Weight264.288
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1C(=O)C3=NN4C=CN=C4C=C3
InChIInChI=1S/C15H12N4O/c20-15(13-5-6-14-16-7-8-19(14)17-13)18-9-11-3-1-2-4-12(11)10-18/h1-8H,9-10H2
InChIKeyQELWZTMYKLRFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{Imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole (CAS 2415465-13-1) – Compound Identity and Scaffold Context for Procurement Evaluation


The compound 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole (CAS 2415465-13-1) is a synthetic small-molecule building block that fuses an imidazo[1,2-b]pyridazine heterocycle with a 2,3-dihydro-1H-isoindole moiety via a carbonyl linker. The imidazo[1,2-b]pyridazine core is established in medicinal chemistry as a versatile kinase-inhibitor scaffold, with reported activity against targets such as DYRK1A, CLK1, Mps1 (TTK), and BTK [1]. The isoindoline fragment contributes a conformationally constrained, lipophilic aromatic group that can enhance target binding and modulate physicochemical properties [2]. This dual-motif architecture positions the compound as a candidate for fragment-based drug discovery and scaffold-hopping campaigns, distinct from simpler imidazo[1,2-b]pyridazine derivatives.

Why Generic Imidazo[1,2-b]pyridazine Building Blocks Cannot Substitute 2-{Imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole (CAS 2415465-13-1)


Within the imidazo[1,2-b]pyridazine chemical space, minor structural modifications at the 6-position profoundly alter kinase selectivity, cellular potency, and pharmacokinetic profiles. Published SAR studies demonstrate that replacing the amide substituent on the imidazo[1,2-b]pyridazine core can shift selectivity between DYRK and CLK kinases [1] or between Mps1 and off-target kinases [2]. The 2,3-dihydro-1H-isoindole substituent present in CAS 2415465-13-1 offers a rigid, aromatic amide partner that cannot be mimicked by flexible piperidine or piperazine analogs commonly found in commercial catalogs. Substituting this compound with a simpler 6-carboxamide or 6-piperazinyl derivative would introduce different hydrogen-bonding capacity, conformational flexibility, and lipophilicity, potentially invalidating SAR in a discovery program. Therefore, procurement decisions must be based on the specific structural features of this compound rather than class-level interchangeability.

Quantitative Differentiation Evidence for 2-{Imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole (CAS 2415465-13-1) – Head-to-Head and Class-Level Performance Data


Molecular Weight and Heavy Atom Count Differentiation vs. Piperazine and Piperidine Analogs

CAS 2415465-13-1 has a molecular weight of 264.29 g/mol and contains 20 heavy atoms, compared to a representative piperazine analog 1-{imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride (MW = 373.84 g/mol, 26 heavy atoms) . The lower molecular weight of the target compound places it within the 'fragment-like' space (MW < 300 g/mol), which is preferred for fragment-based screening campaigns where efficient binding and room for subsequent optimization are critical. In contrast, the higher-MW piperazine analog exceeds fragment-like thresholds, limiting its utility in early-stage fragment libraries.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Hydrogen-Bond Donor (HBD) Count Comparison with Piperidine and Pyrrolidine Analogs

The target compound 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole contains zero hydrogen-bond donor atoms, based on its molecular structure (C15H12N4O). In contrast, 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine (CAS 2549027-43-0) also lists zero HBDs. However, vendor catalog data indicate that related piperidine and pyrrolidine amides in this series typically exhibit HBD counts of 0, while carboxylic acid-bearing analogs such as 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid (a Risdiplam intermediate) contain 1 HBD [1]. The absence of an HBD in the target compound reduces the desolvation penalty for passive membrane permeation and avoids potential hydrogen-bonding mismatches with kinase hinge regions that require a donor–acceptor–donor motif, as observed in Mps1 inhibitor co-crystal structures [2].

Physicochemical Property Permeability Drug-Likeness

Rotatable Bond Count and Conformational Rigidity vs. Flexible Piperidine and Piperazine Analogs

The target compound contains 1 rotatable bond (the carbonyl–isoindoline C–N bond), whereas a comparator such as 1-{imidazo[1,2-b]pyridazine-6-carbonyl}-4-(oxolane-2-carbonyl)piperazine (CAS 2415635-00-4) contains approximately 4 rotatable bonds . The rigid isoindoline bicycle restricts conformational freedom relative to piperazine and piperidine rings, potentially reducing the entropic penalty upon target binding. Precedent from DYRK1A inhibitor development shows that rigidifying the imidazo[1,2-b]pyridazine scaffold improves kinase selectivity by limiting the number of accessible binding conformations [1].

Conformational Analysis Target Binding Entropy Penalty

Kinase Profiling Class-Level Evidence: DYRK1A and CLK1 Inhibitory Potential of Imidazo[1,2-b]pyridazine Scaffolds

While no kinase inhibition data exist specifically for CAS 2415465-13-1, the imidazo[1,2-b]pyridazine scaffold class to which it belongs has demonstrated potent and selective kinase inhibition. In a study by Bendjeddou et al., 3,6-disubstituted imidazo[1,2-b]pyridazine compound 20a exhibited IC50 values of 50 nM against DYRK1A, 82 nM against CLK1, 44 nM against CLK4, and 32 nM against PfCLK1 [1]. The 6-position amide substitution pattern in compound 20a is structurally analogous to the carbonyl-isoindoline linkage in the target compound, suggesting that CAS 2415465-13-1 may serve as a viable starting point for developing DYRK/CLK inhibitors with further optimization at the 3-position.

Kinase Inhibition DYRK1A CLK1 Anti-Cancer

Mps1 (TTK) Kinase Inhibitor Class Evidence: Anti-Proliferative Activity and Oral Bioavailability

Kusakabe et al. reported that imidazo[1,2-b]pyridazine derivative 27 (a 6-substituted amide analog) demonstrated Mps1 kinase IC50 = 1.2 nM, with oral bioavailability (F) of 42% in mice and tumor growth inhibition (TGI) of 78% in a human colon cancer HCT116 xenograft model at 50 mg/kg BID [1]. The 6-position amide linkage in compound 27 is structurally analogous to the isoindoline amide bond in CAS 2415465-13-1, suggesting that the target compound could be elaborated into Mps1 inhibitors with potent cellular activity, provided that the isoindoline group is compatible with Mps1 binding site steric constraints.

Mps1 Kinase TTK Anti-Proliferative Oral Bioavailability

Limitations Statement: Absence of Direct Comparative Biological Data for CAS 2415465-13-1

CRITICAL NOTE: At the time of this evidence compilation, no primary research papers, patents, or authoritative databases (PubChem, ChEMBL, DrugBank) contain experimentally measured biological activity, ADME, or selectivity data for the specific compound 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole (CAS 2415465-13-1). All differentiation evidence presented above relies on class-level inference from structurally related imidazo[1,2-b]pyridazine derivatives, calculated molecular properties, or cross-study comparables. No direct head-to-head experimental comparison between the target compound and any named analog exists in the public domain [1]. Procurement decisions should weigh this evidence gap against program-specific requirements for characterized versus exploratory building blocks.

Data Gap Experimental Validation Procurement Risk

Optimal Research and Procurement Scenarios for 2-{Imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole (CAS 2415465-13-1)


Fragment-Based Kinase Inhibitor Discovery Campaigns Targeting DYRK or CLK Kinases

CAS 2415465-13-1, with a molecular weight of 264.29 g/mol and zero HBDs, qualifies as a fragment-sized molecule suitable for fragment-based screening. The imidazo[1,2-b]pyridazine core has established binding affinity for DYRK1A (IC50 down to 50 nM) and CLK1 (IC50 down to 82 nM) in optimized analogs [1]. The rigid isoindoline group may confer selectivity advantages that can be probed by X-ray crystallography or SPR. Procurement of this building block is recommended for laboratories conducting fragment elaboration around the imidazo[1,2-b]pyridazine hinge-binding motif.

Scaffold-Hopping Program for Mps1 (TTK) Kinase Inhibitor Lead Optimization

The 6-amido-imidazo[1,2-b]pyridazine scaffold has yielded Mps1 inhibitors with sub-nanomolar potency (IC50 = 1.2 nM) and oral bioavailability (F = 42%) in mouse models [2]. CAS 2415465-13-1 provides a conformationally constrained isoindoline amide substitution at the 6-position, which may improve Mps1 selectivity over Aurora B and other off-target kinases by virtue of reduced rotatable bond count (1 rotatable bond vs. ~4 in flexible amine analogs). Medicinal chemistry teams pursuing Mps1 inhibitors should evaluate this compound as a core intermediate for parallel SAR exploration.

Custom Library Synthesis for Kinase Selectivity Profiling

The distinct combination of an imidazo[1,2-b]pyridazine core and a 2,3-dihydro-1H-isoindole substituent is not represented in publicly available kinase-focused libraries. Contract research organizations and academic screening centers can use CAS 2415465-13-1 as a key building block to synthesize a novel sub-library of 3,6-disubstituted imidazo[1,2-b]pyridazines. The class-level data showing nanomolar inhibition of DYRK1A, CLK1, CLK4, and PfCLK1 [1] support the hypothesis that this scaffold will yield hits in kinase panels, justifying the investment in custom library production.

Method Development for Imidazo[1,2-b]pyridazine Amide Coupling and Purification

The compound's single rotatable bond and the steric environment around the isoindoline nitrogen create a defined chemical system for optimizing amide coupling conditions (e.g., HATU vs. EDCI, solvent, temperature). Process chemistry groups developing scalable routes to imidazo[1,2-b]pyridazine-based drug candidates can use CAS 2415465-13-1 as a model substrate to benchmark coupling efficiency, purity (>95% as specified by vendors), and crystallization conditions. This methodological data, while not yet published in the primary literature, can accelerate scale-up efforts for later-stage leads.

Quote Request

Request a Quote for 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.